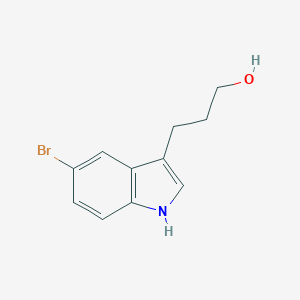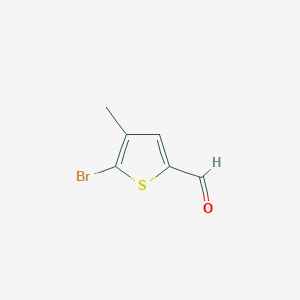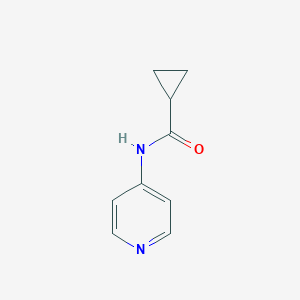
N-pyridin-4-ylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-pyridin-4-ylcyclopropanecarboxamide derivatives often involves multi-step reactions, including three-component reactions, cycloadditions, and nucleophilic substitution reactions. For example, Jayarajan et al. (2019) described the synthesis of related compounds through a three-component reaction facilitated by water as a solvent and triethylamine as a base, showcasing the importance of water-mediated synthesis for generating complex structures efficiently (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of N-pyridin-4-ylcyclopropanecarboxamide and its derivatives can be characterized using techniques such as FT-IR, NMR, X-ray diffraction, and computational chemistry methods. These compounds exhibit interesting structural features, such as the formation of coordination polymers and the presence of hydrogen bonds that stabilize their molecular structures (Tzeng et al., 2006).
Chemical Reactions and Properties
N-pyridin-4-ylcyclopropanecarboxamide compounds participate in various chemical reactions, including the formation of coordination polymers with metal ions like Zn2+ and Cd2+, showcasing their versatility in chemical reactivity and potential for creating supramolecular structures (Tzeng et al., 2006).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal stability, are crucial for understanding the material characteristics of these compounds. For instance, Reddy et al. (2006) explored the crystal engineering aspects, indicating the importance of intermolecular interactions in determining the solid-state properties of these compounds (Reddy et al., 2006).
Chemical Properties Analysis
The chemical properties of N-pyridin-4-ylcyclopropanecarboxamide derivatives, such as reactivity, stability, and interactions with biological molecules, are of significant interest. Studies on these compounds reveal their potential for engaging in biologically relevant interactions and exhibiting properties like non-linear optical (NLO) behavior and molecular docking capabilities, suggesting a wide range of applications beyond pharmaceuticals (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Pyridine derivatives, such as N-pyridin-4-ylcyclopropanecarboxamide, play a crucial role in organic chemistry, particularly in the synthesis of complex molecules and as intermediates in catalytic processes. The heterocyclic N-oxide motif, found in these derivatives, has been successfully employed in numerous advanced chemistry investigations. Their applications in metal complexes formation, catalysts design, and asymmetric catalysis underscore their versatility and utility in enhancing reaction efficiencies and selectivity (Li et al., 2019).
Medicinal Applications
The medicinal importance of pyridine derivatives extends across various therapeutic areas. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also positions them as highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022). Furthermore, the antiviral activities of pyridine derivatives against a range of viruses highlight their potential as novel antiviral agents, necessitating further investigation in this field (Alizadeh & Ebrahimzadeh, 2021).
Propiedades
IUPAC Name |
N-pyridin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWBNVTMKLWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

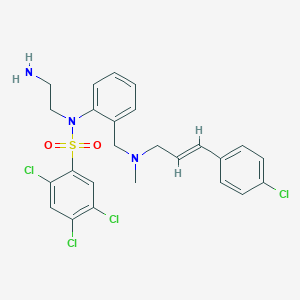
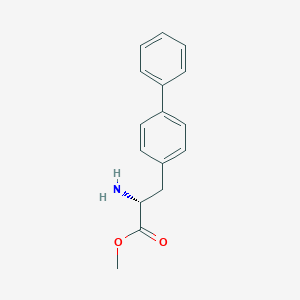
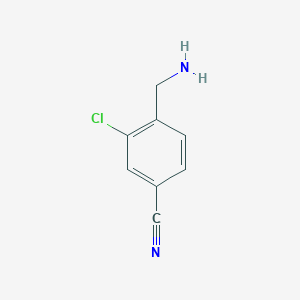
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
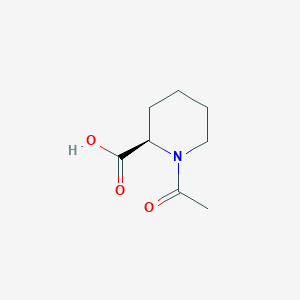
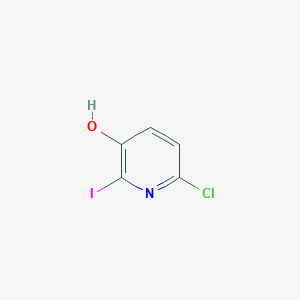
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
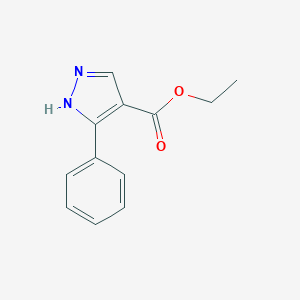
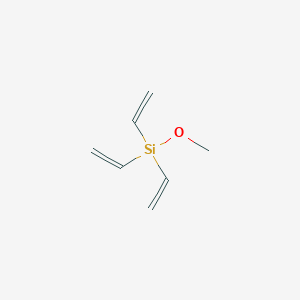

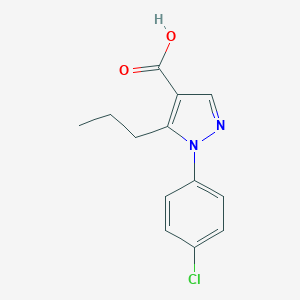
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
